molecular formula C20H36 B14279967 1,10-Dimethylidenecyclooctadecane CAS No. 138152-02-0

1,10-Dimethylidenecyclooctadecane

Cat. No.: B14279967
CAS No.: 138152-02-0
M. Wt: 276.5 g/mol
InChI Key: KIYJASBPYREOFW-UHFFFAOYSA-N
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Description

1,10-Dimethylidenecyclooctadecane is an organic compound characterized by its unique structure, which includes two methylene groups attached to a cyclooctadecane ring

Preparation Methods

The synthesis of 1,10-Dimethylidenecyclooctadecane typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the cyclization of a suitable precursor. Common methods include the use of Grignard reagents or organolithium compounds to introduce the methylene groups.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Catalysts such as palladium or nickel may be used to facilitate the cyclization process.

    Industrial Production: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to increase yield and purity. This may include the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

1,10-Dimethylidenecyclooctadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding alkanes.

    Substitution: The methylene groups in this compound can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogens for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent side reactions.

    Major Products: The major products formed from these reactions include ketones, carboxylic acids, alkanes, and various substituted derivatives.

Scientific Research Applications

1,10-Dimethylidenecyclooctadecane has several scientific research applications:

    Chemistry: In organic synthesis, it serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various organic compounds.

    Biology: The compound is used in the study of biological membranes and lipid bilayers due to its hydrophobic nature. It can also be used as a model compound in the study of membrane proteins.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with lipid membranes. It may also have applications in the development of new pharmaceuticals.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1,10-Dimethylidenecyclooctadecane involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound primarily interacts with lipid membranes and hydrophobic regions of proteins. Its hydrophobic nature allows it to embed within lipid bilayers, affecting membrane fluidity and permeability.

    Pathways Involved: The compound can modulate the activity of membrane-bound enzymes and receptors by altering the local lipid environment. This can lead to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

1,10-Dimethylidenecyclooctadecane can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1,10-Diaminodecane and 1,10-Phenanthroline share structural similarities with this compound. These compounds also contain cyclic structures with functional groups that can undergo similar chemical reactions.

    Uniqueness: The uniqueness of this compound lies in its specific structure, which includes two methylene groups attached to a cyclooctadecane ring. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

138152-02-0

Molecular Formula

C20H36

Molecular Weight

276.5 g/mol

IUPAC Name

1,10-dimethylidenecyclooctadecane

InChI

InChI=1S/C20H36/c1-19-15-11-7-3-5-9-13-17-20(2)18-14-10-6-4-8-12-16-19/h1-18H2

InChI Key

KIYJASBPYREOFW-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCCCCCC(=C)CCCCCCCC1

Origin of Product

United States

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